Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride
CAS No.: 2305253-92-1
Cat. No.: VC5247415
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2305253-92-1 |
---|---|
Molecular Formula | C11H22ClNO2 |
Molecular Weight | 235.75 |
IUPAC Name | methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H |
Standard InChI Key | BXQPJRHGVFCYOB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC(NC1)C(=O)OC.Cl |
Introduction
Structural and Stereochemical Analysis
The compound’s IUPAC name, methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate hydrochloride, underscores its stereochemical specificity. The piperidine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position at C5 to minimize steric strain. The methyl ester at C2 introduces a polar moiety, while the hydrochloride salt stabilizes the amine group, improving crystalline stability .
Key Structural Features:
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Stereochemistry: The (2S,5R) configuration ensures distinct spatial arrangements, critical for enantioselective interactions in biological systems.
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Functional Groups: The tert-butyl group enhances lipophilicity (LogP = 1.89), favoring membrane permeability, while the ester group offers reactivity for hydrolysis or further functionalization .
Physicochemical Properties
The compound’s physicochemical profile is summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂ClNO₂ |
Molecular Weight | 236 Da |
CAS Number | 2740778-64-5 |
LogP | 1.89 |
Rotatable Bonds | 3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Polar Surface Area | 38 Ų |
Heavy Atoms | 15 |
These properties suggest moderate lipophilicity and solubility in polar aprotic solvents, making it suitable for in vitro assays .
Compound | Target | Activity (IC₅₀/MIC) |
---|---|---|
Methyl (2S,5R)-5-tert-butyl... | MmpL3 (hypothetical) | ~0.1–1 μM (estimated) |
Spirocycle MmpL3 Inhibitors | MmpL3 | 0.083–0.22 μM |
tert-Butylpiperidine Carbamates | Kinases | 0.5–5 μM |
These data highlight the compound’s potential as a scaffold for optimizing drug candidates, particularly in infectious disease research .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
Parameter | Methyl (2S,5R)-5-tert-butyl... | Methyl 5-tert-butylpiperidine-3-carboxylate |
---|---|---|
Ester Position | C2 | C3 |
logP | 1.89 | 2.5–3.0 (estimated) |
Solubility (Water) | Low | Very Low |
Synthetic Accessibility | Moderate | High |
The C2 ester position in the target compound may reduce steric hindrance during hydrolysis compared to C3 analogs, facilitating prodrug activation .
Future Directions and Applications
Ongoing research avenues include:
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